Conformational Energy and Steric Environment: 4-Methyl Substitution Versus 2-Methyl and 3-Methyl Analogs
The conformational energy of the 4-methyl substituent in tetrahydropyran is 1.95 kcal/mol, which is substantially higher than the 3-methyl analog (1.43 kcal/mol) but lower than the 2-methyl analog (2.86 kcal/mol) [1]. This intermediate energy value positions the 4-methyl group as a steric modulator that influences aldehyde accessibility without imposing the extreme steric hindrance characteristic of 2-substituted tetrahydropyrans. The quaternary carbon center at the 4-position precludes enolization of the aldehyde, a pathway available to unsubstituted tetrahydropyran-4-carbaldehyde (CAS 50675-18-8) that can lead to racemization in chiral syntheses [2].
| Evidence Dimension | Conformational energy of methyl substituent in tetrahydropyran ring |
|---|---|
| Target Compound Data | 4-Methyl substituent: 1.95 kcal/mol |
| Comparator Or Baseline | 2-Methyl: 2.86 kcal/mol; 3-Methyl: 1.43 kcal/mol |
| Quantified Difference | 4-Methyl vs 2-Methyl: Δ = -0.91 kcal/mol; 4-Methyl vs 3-Methyl: Δ = +0.52 kcal/mol |
| Conditions | Determined by conformational analysis of monosubstituted tetrahydropyrans |
Why This Matters
The conformational energy directly correlates with the steric accessibility of the aldehyde group, influencing reaction rates and regioselectivity in nucleophilic additions; the 4-methyl configuration provides a sterically defined yet accessible aldehyde environment suitable for applications requiring controlled reactivity.
- [1] Eliel EL, et al. Conformational Analysis. 42. Monosubstituted Tetrahydropyrans. Conformational energies determined for 2-, 3-, and 4-methyl tetrahydropyran substituents. View Source
- [2] Kuujia. 4-Methyltetrahydropyran-4-carbaldehyde (CAS 65626-22-4) structural analysis noting the quaternary carbon center and its effect on enolization. View Source
